4-Aminopiperidine-4-carboxylic acid
Description
Classification as a Non-Canonical and α,α-Disubstituted Amino Acid
4-Aminopiperidine-4-carboxylic acid is classified as a non-canonical amino acid (ncAA). nih.govrsc.org Unlike the 20 proteinogenic or canonical amino acids that are directly encoded by the universal genetic code, non-canonical amino acids are not naturally incorporated into proteins during translation. nih.govmdpi.com These ncAAs can be found in nature as secondary metabolites, often in organisms like bacteria and fungi, or can be synthesized in the laboratory. nih.govrsc.org The incorporation of ncAAs into peptide chains is a key strategy in the generation of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties. mdpi.com
Structurally, the compound is also categorized as a cyclic α,α-disubstituted amino acid. nebraska.edudocumentsdelivered.comacs.org This classification stems from the fact that its α-carbon (the carbon atom bonded to the carboxylic acid and amino groups) is part of the piperidine (B6355638) ring and is bonded to two non-hydrogen substituents, creating a quaternary center. This disubstitution at the alpha position is a critical feature that profoundly influences its chemical behavior and utility.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 40951-39-1 |
| Synonyms | 4-Amino-piperidine-4-carboxylic acid, Pip |
Table 1: Chemical Properties of this compound. Data sourced from nih.govachemblock.com.
Significance as a Conformationally Constrained Building Block in Peptide Science
The defining characteristic of this compound in peptide science is its role as a conformationally constrained building block. acs.orgtandfonline.comacs.org The rigid piperidine ring structure significantly limits the rotational freedom around the peptide backbone when it is incorporated into a peptide sequence. This restriction is a direct consequence of its α,α-disubstituted nature.
This conformational rigidity is highly desirable in peptide design for several reasons:
Induction of Secondary Structures: Research has demonstrated that incorporating this amino acid can induce and stabilize specific secondary structures, particularly helical conformations like the 3₁₀-helix. nih.govmdpi.com Peptides containing this residue have been shown to form highly helical and water-soluble structures. nebraska.edudocumentsdelivered.comacs.org
Enhanced Stability: The steric hindrance provided by the cyclic structure can protect the peptide backbone from enzymatic degradation by proteases, thereby increasing the peptide's stability and bioavailability. nih.gov
Improved Pharmacological Properties: By locking the peptide into a specific, biologically active conformation, the binding affinity and selectivity for a particular target can be enhanced. The increased water solubility reported for peptides containing this residue is also a significant advantage in drug development. nih.govmdpi.comnih.gov
Overview of Interdisciplinary Research Trajectories
The unique properties of this compound have propelled its use across multiple interdisciplinary research fields.
Peptidomimetics and Drug Discovery: It is a cornerstone in the design of peptidomimetics. nih.govresearchgate.net Its derivatives are crucial intermediates in the synthesis of a range of therapeutic agents, including SIRT2 inhibitors, melanin-concentrating hormone receptor 1 (MCR1) antagonists, bradykinin (B550075) B2 receptor antagonists, and neurokinin-1 (NK1) receptor ligands. sigmaaldrich.comchemimpex.com
Antimicrobial Research: The compound has been incorporated into antimicrobial peptides (AMPs). rsc.orgnih.gov Studies have investigated substituting natural amino acids like lysine (B10760008) with this compound to enhance the stability and maintain the helical structure of AMPs, which is often crucial for their activity. nih.gov
Neuroscience: Protected forms of the compound are utilized in neuroscience research to study its effects on neurotransmitter systems, contributing to the broader understanding of neurological disorders. chemimpex.com
Biophysical and Structural Studies: It serves as a tool to study the principles of peptide folding and protein structure. By introducing a rigid constraint, researchers can probe the conformational requirements for specific biological interactions and better understand protein-ligand binding. nih.gov It is also used as a model to study amino acid transport systems. psu.edu
| Research Area | Application of this compound | Key Findings |
| Peptide Chemistry | Inducing specific secondary structures | Promotes the formation of stable helical structures (e.g., 3₁₀-helix) and increases water solubility of peptides. nih.govmdpi.comnebraska.edu |
| Medicinal Chemistry | Synthesis of bioactive molecules | Serves as a key building block for SIRT2 inhibitors, MCR1 antagonists, and other receptor ligands. sigmaaldrich.comchemimpex.com |
| Antimicrobial Peptides | Enhancing stability of AMPs | Can replace natural amino acids to improve resistance to enzymatic degradation while maintaining antimicrobial activity. nih.gov |
| Neuroscience | Studying neurotransmitter systems | Used as a scaffold to develop compounds that modulate biological pathways related to neurological disorders. chemimpex.com |
Table 2: Summary of Research Findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHABBYNLBYZCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363851 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-39-1 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of 4 Aminopiperidine 4 Carboxylic Acid
Established Synthetic Pathways to the 4-Aminopiperidine-4-carboxylic Acid Scaffold
The synthesis of the this compound framework can be achieved through several established chemical reactions. These methods offer routes to the core structure and allow for the introduction of various substituents, leading to a diverse range of derivatives.
Strecker Synthesis Approaches and Derivatives
The Strecker synthesis is a classic method for producing α-amino acids. In the context of this compound, this reaction typically starts with a suitable N-substituted 4-piperidone (B1582916). The piperidone is treated with an amine (like aniline), cyanide, and a cyanide source to form an α-aminonitrile intermediate. researchgate.netnih.gov Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid. researchgate.netnih.gov
A key advantage of the Strecker approach is its ability to generate derivatives by varying the starting piperidone and the amine component. For instance, using 1-benzyl-4-piperidone leads to the formation of a benzyl-protected piperidine (B6355638) ring, while employing different amines allows for the introduction of various substituents at the 4-amino position. psu.edu However, the hydrolysis step can sometimes result in low yields. researchgate.net
Bucherer-Bergs Procedures for Hydantoin (B18101) Intermediates
The Bucherer-Bergs reaction provides an alternative pathway to α,α-disubstituted amino acids through the formation of a hydantoin intermediate. wikipedia.org This multicomponent reaction involves a ketone (such as N-substituted 4-piperidone), ammonium (B1175870) carbonate, and a cyanide source, like potassium cyanide. wikipedia.orgresearchgate.net The resulting spirohydantoin can then be hydrolyzed to yield the target this compound.
This method has been successfully employed in the synthesis of various cyclic amino acids. researchgate.netresearchgate.net For example, the reaction of 4-piperidone monohydrate hydrochloride can be used to produce the corresponding hydantoin, which is then subjected to hydrolysis and further protection steps to yield Fmoc-protected this compound. nih.gov The stereochemical outcome of the Bucherer-Bergs reaction often favors the thermodynamically more stable product. mdpi.com
Ugi Four-Component Reactions for Diversified Derivatives
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. organic-chemistry.org It involves the combination of a ketone, an amine, a carboxylic acid, and an isocyanide in a single step to produce an α-acylamino amide. researchgate.netorganic-chemistry.org This reaction has been effectively applied to the synthesis of derivatives of this compound. researchgate.netnih.gov
For example, reacting an N-alkylpiperidone, aniline, propionic acid, and an isocyanide can yield a library of carfentanil amide analogues. nih.gov The versatility of the Ugi reaction allows for the introduction of a wide range of substituents by simply changing the starting components, making it highly valuable for creating libraries of compounds for drug discovery. researchgate.netnih.gov This method has been used to synthesize precursors for potent opioids like carfentanil and remifentanil in fewer steps and with better yields compared to traditional methods. researchgate.net
Reductive Amination Strategies from Piperidone Derivatives
Reductive amination is a widely used method for forming amines from carbonyl compounds. In the synthesis of 4-aminopiperidine (B84694) derivatives, an N-substituted 4-piperidone is reacted with an amine in the presence of a reducing agent. mdpi.com Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation. mdpi.com
This strategy has been employed to synthesize a library of over 30 novel 4-aminopiperidines with potential antifungal activity. mdpi.com The reaction of N-substituted 4-piperidone derivatives with various aliphatic amines leads to the corresponding 4-aminopiperidines in moderate to excellent yields. mdpi.com The resulting amines can be converted to their hydrochloride salts to improve stability and water solubility. mdpi.com
Strategic Use of Protecting Groups in this compound Synthesis
The presence of multiple reactive functional groups (a secondary or tertiary amine in the ring, a primary or secondary amine at the 4-position, and a carboxylic acid) necessitates the use of protecting groups during the synthesis of this compound and its derivatives. The choice of protecting groups is crucial for achieving the desired chemical transformations selectively.
N-Boc and N-Fmoc Protection for Amine Functionalities
The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most common protecting groups for the amine functionalities of this compound. researchgate.netmdpi.comgoogle.comnih.govmasterorganicchemistry.com
The Boc group is typically used to protect the piperidine ring nitrogen. cymitquimica.comscbt.com It is stable under a variety of reaction conditions but can be readily removed with acid. The use of a Boc group on the piperidine nitrogen enhances the stability and reactivity of the compound during subsequent synthetic steps. cymitquimica.com For example, 1-Boc-4-aminopiperidine-4-carboxylic acid is a commercially available building block used in various synthetic applications. scbt.com
The Fmoc group is frequently employed to protect the α-amino group, particularly in peptide synthesis. Its key advantage is its lability to basic conditions, which allows for orthogonal deprotection strategies when used in conjunction with acid-labile protecting groups like Boc. The synthesis of Fmoc-protected this compound often involves a multi-step process starting from a 4-piperidone, proceeding through a Bucherer-Bergs reaction, Boc protection of the ring nitrogen, hydrolysis of the hydantoin, and finally, Fmoc protection of the α-amino group. nih.gov The resulting 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid is a valuable reagent for incorporating this unique amino acid into peptide chains. cymitquimica.compeptide.com
The strategic combination of Boc and Fmoc protecting groups allows for the selective manipulation of the different amine functionalities, enabling the synthesis of complex peptides and other derivatives of this compound. cymitquimica.com
Data Tables
Table 1: Synthetic Methodologies for this compound and Derivatives
| Synthetic Method | Key Reactants | Intermediate/Product Type | Key Advantages |
| Strecker Synthesis | N-substituted 4-piperidone, Amine, Cyanide source | α-Aminonitrile | Versatility in introducing substituents. |
| Bucherer-Bergs Reaction | N-substituted 4-piperidone, Ammonium carbonate, Cyanide source | Spirohydantoin | Access to α,α-disubstituted amino acids. |
| Ugi Four-Component Reaction | Ketone, Amine, Carboxylic acid, Isocyanide | α-Acylamino amide | High diversity generation in a single step. |
| Reductive Amination | N-substituted 4-piperidone, Amine, Reducing agent | 4-Aminopiperidine | Direct formation of the amino group. |
Table 2: Common Protecting Groups in this compound Synthesis
| Protecting Group | Functional Group Protected | Cleavage Conditions | Key Features |
| N-Boc | Piperidine ring nitrogen | Acidic | Enhances stability and reactivity. |
| N-Fmoc | α-Amino group | Basic | Orthogonal to acid-labile protecting groups. |
Orthogonal Protecting Group Schemes for Multifunctionalization
The presence of three distinct functional groups (two amines and one carboxylic acid) on the this compound (Api) core requires a robust orthogonal protection scheme to enable selective derivatization. This strategy is crucial for its application in solid-phase peptide synthesis (SPPS) and the creation of complex molecular architectures. nih.gov An orthogonal set of protecting groups allows for the deprotection of one functional group under specific conditions while the others remain intact. nih.gov
Commonly employed protecting groups for the Api scaffold include the fluorenylmethoxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. The Fmoc group is base-labile (typically removed with piperidine), the Boc group is acid-labile (removed with acids like trifluoroacetic acid, TFA), and the Cbz group is typically removed by catalytic hydrogenation. This differential lability is the foundation of the orthogonal approach.
For instance, a commercially available derivative used in synthesis is Nα-Fmoc-(4-N-Cbz-piperidinyl)carboxylic acid. acs.org In this case, the α-amino group is protected with Fmoc, making it suitable for standard Fmoc-based SPPS, while the piperidine ring nitrogen is protected with Cbz. Another critical building block is Fmoc-Api(Boc)-OH, where the exocyclic N4-amino group is protected by the Fmoc group and the endocyclic piperidine nitrogen is protected by the Boc group. nih.gov This arrangement allows for the incorporation of the residue into a peptide chain via its carboxylic acid, followed by the selective removal of the Fmoc group to extend the peptide chain. The Boc group on the piperidine nitrogen remains to be removed at a later stage or can be retained to modulate the compound's properties.
Table 1: Orthogonal Protecting Group Schemes for this compound
| Derivative Name | α-Amino Protection | Piperidine N1 Protection | Lability Conditions | Application |
| Nα-Fmoc-(4-N-Cbz-piperidinyl)carboxylic acid | Fmoc | Cbz | Fmoc: Base (Piperidine)Cbz: Hydrogenolysis | SPPS, Derivatization of piperidine nitrogen post-synthesis. acs.org |
| Fmoc-Api(Boc)-OH | Fmoc | Boc | Fmoc: Base (Piperidine)Boc: Acid (TFA) | SPPS, Derivatization of α-amino group during synthesis. nih.gov |
Solid-Phase Synthesis Applications for this compound Incorporation
This compound (Api) is frequently incorporated into peptides using Fmoc-based solid-phase peptide synthesis (SPPS) to enhance specific properties. nih.gov Its nature as a cyclic α,α-disubstituted amino acid introduces conformational constraints that can stabilize secondary structures, such as helices, in peptides. nih.govlsu.edu Furthermore, its incorporation can improve water solubility and resistance to enzymatic degradation. nih.gov
Successful applications include the synthesis of antimicrobial peptides (AMPs). nih.gov In one study, Api residues were introduced into AMPs to replace Lysine (B10760008), preserving the cationic nature while enhancing resistance to digestive enzymes like proteinase K. nih.gov The synthesis was carried out using an automated peptide synthesizer, with the orthogonally protected Fmoc-Api(Boc)-OH monomer being coupled to the growing peptide chain on the solid support. nih.gov
Another notable application is in the synthesis of peptides designed to bind to specific protein domains, such as the Grb2 SH2 domain. acs.org Researchers incorporated an Api residue into a tripeptide sequence as a platform for further derivatization. acs.orgnih.gov The synthesis of these complex peptides relies on the efficiency and modularity of SPPS to incorporate the non-proteinogenic Api unit seamlessly within the peptide backbone. acs.org
Table 2: Examples of Peptides Synthesized Using Solid-Phase Incorporation of Api
| Peptide Class | Purpose of Api Incorporation | Synthetic Strategy | Finding |
| Antimicrobial Peptides (AMPs) | Enhance helical structure, water solubility, and enzyme resistance. nih.gov | Automated Fmoc-SPPS using Fmoc-Api(Boc)-OH. nih.gov | Api substitution preserved antimicrobial activity and enhanced resistance to digestive enzymes. nih.gov |
| Grb2 SH2 Domain-Binding Peptides | Create a scaffold for subsequent acylation and SAR studies. acs.orgnih.gov | Manual or automated SPPS using protected Api monomers. acs.org | The Api residue provided a rigid platform for exploring interactions with the protein target. acs.orgnih.gov |
| α,α-Dialkylated Amino Acid-Rich Peptides | Induce and stabilize helical conformations. nih.govlsu.edu | Fmoc-SPPS. nih.govlsu.edu | The inclusion of one Api and six α-aminoisobutyric acid (Aib) residues promoted a stable 3(10)-helical structure. nih.govlsu.edu |
Directed Functionalization and Derivatization Strategies
Once incorporated into a peptide or used as a central scaffold, the Api residue serves as a key point for directed chemical modifications to explore and optimize biological activity.
Acylation of the free amino groups of the Api residue is a common strategy to introduce diverse functionalities. In the context of Grb2 SH2 domain-binding peptides, an Api residue was strategically placed at the pTyr+1 position. After incorporation and selective deprotection, the amino group was acylated with a variety of carboxylic acids and isocyanates to generate a library of compounds. acs.orgnih.gov This approach allowed for the systematic exploration of the binding pocket, with the goal of identifying functionalities that could enhance binding affinity. The highest affinities in this study were achieved with phenylethyl carbamate (B1207046) and phenylbutyrylamide functionalities, demonstrating the utility of the Api core as a versatile platform for post-synthesis modification. acs.orgnih.gov
Systematic modification of the substituents on the Api core is a powerful tool for conducting structure-activity relationship (SAR) studies. By varying the groups attached to the piperidine nitrogen and the exocyclic amino group, researchers can fine-tune a compound's pharmacological profile.
In the development of novel antifungal agents, a library of 4-aminopiperidines was synthesized by modifying substituents at both nitrogen atoms. mdpi.com SAR studies revealed that a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen, combined with a long N-alkyl chain (like dodecyl) at the 4-amino position, resulted in outstanding antifungal activity. mdpi.com
Similarly, in the discovery of inhibitors for protein kinase B (Akt), the 4-aminopiperidine-4-carboxamide (B8721957) core was identified as a promising scaffold. acs.org SAR exploration involved varying the substituents on the carboxamide nitrogen. It was found that a 4-chlorobenzyl group was optimal, and further substitution on the benzyl ring, such as with a second chloro group to give a 2,4-dichlorobenzyl amide, improved selectivity for the target kinase over related enzymes. acs.org These studies highlight how the Api scaffold enables a modular approach to drug discovery, where different regions of the molecule can be independently modified to optimize potency, selectivity, and pharmacokinetic properties.
Table 3: SAR Studies Based on the this compound Scaffold
| Target/Application | Varied Substituent Position | Key Substituents for High Activity | Reference |
| Antifungal Agents | Piperidine N1 and 4-Amino N4 | N1: Benzyl, PhenylethylN4: Dodecyl | mdpi.com |
| Protein Kinase B (Akt) Inhibitors | 4-Carboxamide Nitrogen | 4-Chlorobenzyl, 2,4-Dichlorobenzyl | acs.org |
| Grb2 SH2 Domain Binders | 4-Amino N4 (via acylation) | Phenylethyl carbamate, Phenylbutyrylamide | acs.orgnih.gov |
Conformational Analysis and Peptide Structure Modulation Through 4 Aminopiperidine 4 Carboxylic Acid
A Master Modulator of Peptide Secondary Structure
The incorporation of 4-Aminopiperidine-4-carboxylic acid into peptide sequences provides a strategic approach to manipulate their secondary structures. Its rigid framework and disubstituted α-carbon preorganize the peptide backbone, favoring specific folding patterns that might otherwise be transient or inaccessible.
Driving Helical Conformations: From α to 3₁₀
Scientific investigations have highlighted the propensity of α,α-disubstituted amino acids, including Api, to promote helical structures within peptides. The steric hindrance imposed by the dual substitution at the α-carbon restricts the available Ramachandran space, guiding the peptide backbone into helical arrangements.
While the general effect is a stabilization of helicity, the specific type of helix—be it the classic α-helix or the tighter 3₁₀-helix—can be influenced by several factors. The intrinsic conformational preferences of Api, arising from its piperidine (B6355638) ring, coupled with the peptide sequence and length, play a crucial role in this determination. For instance, shorter peptides containing α,α-disubstituted amino acids often favor the 3₁₀-helical conformation, which is characterized by a three-residue per turn repeat and i to i+3 hydrogen bonding. In longer peptide chains, these residues can contribute to the formation of stable α-helices, defined by a 3.6-residue per turn repeat and i to i+4 hydrogen bonding. The presence of Api can, therefore, be used to engineer peptides with a desired helical geometry.
Recent studies on antimicrobial peptides have demonstrated that replacing lysine (B10760008) residues with the cationic Api can preserve and even enhance helical structure stability. nih.gov This substitution not only maintains the desired amphipathic helical conformation crucial for antimicrobial activity but also introduces increased resistance to enzymatic degradation. nih.gov
Table 1: Impact of this compound (Api) on Helical Parameters
| Feature | Influence of Api Incorporation | Supporting Evidence |
| Helical Type | Can promote both α-helical and 3₁₀-helical conformations. | General propensity of α,α-disubstituted amino acids. Specific helix type is context-dependent (sequence, length). |
| Helical Stability | Enhances the stability of helical structures. | Substitution of lysine with Api in antimicrobial peptides preserved and enhanced helical structure. nih.gov |
| Conformational Purity | Can lead to more well-defined helical populations. | The restricted conformational freedom of Api reduces the population of random coil states. |
A Catalyst for Turns: The Role as a β-Turn Inducer
Beyond promoting extended helical structures, cyclic α,α-disubstituted amino acids are recognized for their ability to induce β-turns. nih.govexplorationpub.comacs.org A β-turn is a crucial secondary structure element that reverses the direction of the peptide chain, enabling the formation of compact, globular protein architectures. These turns are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).
The rigid cyclic structure of this compound can effectively serve as a scaffold to preorganize the peptide backbone into a turn conformation. By positioning the entry and exit points of the peptide chain in a specific orientation, Api can significantly lower the entropic penalty associated with turn formation. While direct studies focusing solely on Api as a β-turn inducer are part of a broader investigation into constrained amino acids, the principles governing β-turn induction by similar cyclic quaternary amino acids are well-established. nih.govacs.org These amino acids are most effective at inducing β-turns when placed at the i+1 or i+2 positions of the four-residue turn sequence.
Crafting Novel Architectures: Induction of Mixed-Helical Folding in Unnatural Peptides
In the realm of unnatural peptides, the strategic placement of specific building blocks can lead to novel helical patterns. Research on a related compound, cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), has shown its utility in promoting "mixed" helices, such as the 11/9-helix and the 12/10-helix. rsc.orgresearchgate.net These mixed helices are characterized by alternating hydrogen bond directionalities along the peptide backbone.
The incorporation of cis-APiC has been shown to not only facilitate this unusual folding pattern but also to enhance the aqueous solubility of the resulting peptides without negatively impacting their helical propensity. rsc.orgresearchgate.net This highlights the potential of piperidine-based amino acids in the design of foldamers—synthetic oligomers with well-defined secondary structures—with tailored properties for applications in aqueous environments.
Engineering Rigidity: Conformational Restriction in Peptide Chains
A key advantage of incorporating this compound into a peptide sequence is the significant increase in conformational rigidity. nih.gov Peptides are often highly flexible molecules, adopting a multitude of conformations in solution. This flexibility can be detrimental when a specific conformation is required for biological activity.
The cyclic nature of the piperidine ring and the presence of two substituents on the α-carbon atom severely restrict the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. This reduction in conformational space leads to a more well-defined and rigid peptide structure. The benefits of this enhanced rigidity are manifold, including:
Increased Potency: By locking the peptide into its bioactive conformation, the entropic cost of binding to a receptor is reduced, potentially leading to higher affinity and potency.
Enhanced Enzymatic Stability: A more rigid structure can be less susceptible to recognition and cleavage by proteases, thereby prolonging the biological half-life of the peptide. nih.gov
Improved Selectivity: A conformationally constrained peptide may exhibit a higher specificity for its intended biological target, reducing off-target effects.
The introduction of Api and other cyclized α,α-disubstituted amino acids represents a powerful strategy for transforming flexible peptides into structured, potent, and stable molecules. nih.gov
A Chameleon in Solution: Solvent-Dependent Conformational Behavior
The conformational landscape of peptides containing this compound can be dramatically influenced by the surrounding solvent environment, particularly by changes in pH.
The Acid-Induced Helix: A pH-Switchable Conformation
A remarkable and unusual property of oligomers of this compound is their adoption of a helical conformation exclusively in acidic media. acs.orgnih.gov This is in stark contrast to most basic polypeptides, where protonation of side chains typically leads to electrostatic repulsion and a transition from a helical to a random coil state.
In the case of oligo(Api), a study on an octamer (Api₈) revealed that the helical structure is stable at acidic pH but undergoes disruption in a pH range of 7 to 10. acs.orgnih.gov NMR spectroscopic studies have provided insight into this phenomenon. At neutral or alkaline pH, the non-protonated piperidine nitrogen is thought to interact with nearby amide protons in the peptide backbone. This interaction interferes with the formation of the intramolecular hydrogen-bonding network that is essential for stabilizing the helical fold. acs.orgnih.gov
Upon acidification, the piperidine nitrogen becomes protonated. This protonation not only eliminates the disruptive interaction with the backbone amides but also introduces electrostatic repulsions that favor an extended, helical conformation, allowing the stabilizing hydrogen bonds to form. Interestingly, acylation of the piperidine groups has been shown to have a similar effect, inducing a helical structure by preventing the disruptive interaction of the lone pair of electrons on the nitrogen with the peptide backbone. acs.orgnih.gov This pH-dependent conformational switching presents exciting opportunities for the design of "smart" peptides that can adopt different structures and functions in response to changes in their environment.
Table 2: pH-Dependent Conformational States of Oligo(this compound)
| pH Condition | Predominant Conformation | Proposed Mechanism |
| Acidic (e.g., pH 4) | Helical | The piperidine nitrogen is protonated, preventing its interference with the backbone hydrogen-bonding network. acs.orgnih.gov |
| Neutral to Alkaline (pH 7-10) | Disrupted Helix / Random Coil | The non-protonated piperidine nitrogen interacts with proximal amide protons, hampering the formation of the helical hydrogen-bonding network. acs.orgnih.gov |
Impact on Water Solubility of Peptides
The incorporation of this compound (Api), a cyclic α,α-disubstituted amino acid, into peptide sequences has been shown to significantly enhance the water solubility of the resulting peptides. nih.govnih.gov This effect is particularly valuable in peptide design, as many non-natural, conformationally constrained amino acids that are used to stabilize secondary structures (like helices) are hydrophobic and can lead to aggregation and poor solubility in aqueous environments.
Research has demonstrated that replacing hydrophobic or even other cationic residues, like lysine, with Api can maintain or enhance the desired helical structure while simultaneously improving solubility and chemical stability. nih.gov For instance, in derivatives of the antimicrobial peptide 17KKV-Aib, the substitution of lysine residues with Api resulted in peptides that retained their helical structure and antimicrobial activity while showing enhanced resistance to digestive enzymes, a property linked to their stable, well-defined conformation. nih.gov The inherent water-solubilizing property of the Api residue makes it a strategic building block for the preparation of highly helical peptides intended for biological applications where aqueous solubility is a critical prerequisite. nih.gov
| Peptide Modification | Key Finding | Reference |
|---|---|---|
| Incorporation of Api residues into peptide backbones | Enhances the helical structure stability and improves water solubility. | nih.gov |
| Substitution of Lysine with Api in an antimicrobial peptide derivative | Preserved the helical structure and enhanced resistance to digestive enzymes, highlighting improved chemical stability and solubility. | nih.gov |
Intramolecular Interactions and Hydrogen Bonding Networks
The integration of this compound into a peptide chain exerts a profound influence on its conformational properties, primarily through the restriction of backbone dihedral angles (φ and ψ). This steric constraint pre-organizes the peptide backbone into a helical conformation, thereby promoting the formation of stable, intramolecular hydrogen bonding networks that define these secondary structures. nih.govnih.gov
Furthermore, the side chain of the Api residue itself contains a heteroatom—the nitrogen atom of the piperidine ring. This ring nitrogen can act as a hydrogen bond acceptor, providing an additional point for potential intramolecular interactions. It could form hydrogen bonds with suitable donors from other side chains or, in specific turn structures, potentially with backbone amide protons, further stabilizing the peptide's folded conformation. The cationic nature of the protonated piperidine nitrogen can also lead to favorable electrostatic interactions with anionic residues within the peptide, contributing to the stability of the tertiary structure. nih.gov
Stereochemical Considerations in Peptide Design with this compound Enantiomers
A critical stereochemical aspect of this compound is that it is an achiral molecule. The α-carbon is not a stereocenter because the two substituents forming the ring (the two -CH₂- groups attached to the α-carbon) are identical. The molecule possesses a plane of symmetry that passes through the C4 atom, the carboxylic acid group, the C4 amino group, and the piperidine ring nitrogen. Consequently, this compound does not have enantiomers, and discussions of (R)- or (S)- configurations at its α-carbon are not applicable.
Despite being achiral, the incorporation of this residue has significant stereochemical implications for peptide design. The primary consideration is its role as a potent conformational constraint. The rigid piperidine ring severely restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This steric hindrance forces the peptide backbone into a well-defined, limited conformational space, strongly predisposing the peptide to adopt a helical secondary structure. nih.govnih.gov
| Compound Name | Chirality | Primary Stereochemical Impact in Peptides |
|---|---|---|
| This compound (Api) | Achiral | Acts as a potent helix promoter by severely restricting backbone dihedral angles (φ, ψ), enforcing a helical conformation. |
Applications of 4 Aminopiperidine 4 Carboxylic Acid in Peptidomimetics and Drug Discovery
Strategic Design of Constrained Peptides and Foldamers
The incorporation of 4-aminopiperidine-4-carboxylic acid into peptide sequences is a key strategy for creating conformationally constrained peptides and foldamers—synthetic oligomers that mimic the structures of natural peptides and proteins. This structural constraint is crucial for dictating the three-dimensional shape of the molecule, which in turn governs its biological function.
Engineering of Defined Three-Dimensional Structures for Biological Activity
The rigid piperidine (B6355638) ring of Api significantly restricts the conformational freedom of the peptide backbone. This property is instrumental in engineering peptides with well-defined secondary structures, such as helices and turns. For instance, peptides rich in Api have been shown to favor the adoption of a 3₁₀-helical conformation rather than a right-handed α-helical structure. nih.govexplorationpub.com This ability to pre-organize a peptide into a specific bioactive conformation can lead to higher binding affinities for biological targets.
Enhancement of Peptide Stability against Enzymatic Degradation
A major hurdle in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation by proteases in the body. The unique structure of this compound offers a solution to this problem. The α,α-disubstitution at the carbon atom shields the adjacent peptide bonds from proteolytic cleavage.
Studies have shown that introducing Api residues into antimicrobial peptides (AMPs) significantly enhances their resistance to digestive enzymes like proteinase K. nih.govresearchgate.net In an investigation of derivatives of the antimicrobial peptide 17KKV-Aib, replacing lysine (B10760008) residues with Api preserved the helical structure and antimicrobial activity while substantially improving resistance to enzymatic breakdown. nih.govresearchgate.net This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic properties of peptide drugs.
Development of Novel Bioactive Molecules and Therapeutic Agents
The desirable physicochemical properties of this compound, including its ability to enhance water solubility, make it an attractive scaffold for the development of new bioactive molecules and therapeutic agents. nih.govacs.orgnih.gov
Utilization as a Crucial Building Block in Pharmaceutical Development
This compound and its derivatives are versatile building blocks in medicinal chemistry. chemimpex.comsmolecule.com The presence of both an amino and a carboxylic acid group on a rigid cyclic scaffold allows for diverse chemical modifications and the synthesis of complex molecular architectures. A protected form, 1-Boc-4-aminopiperidine-4-carboxylic acid, is widely used in peptide synthesis and the creation of bioactive molecules targeting various therapeutic areas, including neurological disorders. chemimpex.com
A notable application is in the synthesis of potent opioid analgesics. A two-step sequence involving an Ugi four-component reaction has been developed for the preparation of this compound derivatives, leading to the successful and efficient synthesis of the drugs carfentanil and remifentanil. researchgate.net This highlights the utility of the Api scaffold in constructing complex and pharmaceutically relevant molecules.
| Drug | Synthetic Application of Api Derivative | Reference |
| Carfentanil | Synthesized using a two-step sequence involving an Ugi four-component reaction with a this compound derivative. | researchgate.net |
| Remifentanil | Synthesized using a two-step sequence involving an Ugi four-component reaction with a this compound derivative. | researchgate.net |
Strategies for Modulating Biological Pathways through Scaffold Design
The rigid this compound scaffold can be strategically employed to design molecules that modulate specific biological pathways. By presenting functional groups in a defined spatial orientation, molecules incorporating the Api core can achieve high selectivity and potency for their targets.
For instance, 4-aminopiperidine (B84694) derivatives are considered in the modulation of complement activity, a key component of the innate immune system. google.com The ability to create constrained cyclic polypeptides and peptidomimetics using building blocks like Api is valuable for developing compounds that can inhibit complement activation in various diseases. google.com Furthermore, the 4-aminopiperidine scaffold has been used to develop selective inhibitors of protein kinase B (Akt), a crucial enzyme in cancer cell signaling pathways. acs.org The structural rigidity of the piperidine ring contributes to the selective binding of these inhibitors. acs.org
Integration in Combinatorial Chemistry and High-Throughput Library Synthesis for Drug Discovery
The structural features of this compound make it an ideal component for combinatorial chemistry and the high-throughput synthesis of compound libraries for drug discovery. google.com The ability to generate a large number of diverse molecules based on a common scaffold is a cornerstone of modern drug discovery efforts.
A platform integrating computational library design, parallel solution-phase synthesis, and high-throughput purification has been successfully used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for screening. nih.gov This approach demonstrates the value of the 4-aminopiperidine core in generating diverse chemical entities for identifying new drug leads. nih.govacs.org Additionally, the synthesis of 4-aminopiperidine derivatives has been explored for creating libraries of potential antifungal agents. mdpi.com These libraries, built upon the 4-aminopiperidine scaffold, have led to the identification of compounds with promising activity against various fungal pathogens. mdpi.comsmolecule.com The amenability of the Api scaffold to diverse chemical modifications makes it a valuable tool for generating large and focused compound libraries to accelerate the discovery of new therapeutic agents. researchgate.net
| Compound Class | Application in Library Synthesis | Research Focus |
| 1-Aryl-4-aminopiperidines | Production of a 120-member library using computational design and high-throughput synthesis. | Drug discovery screening. |
| 4-Aminopiperidines | Synthesis of a library of over 30 compounds. | Antifungal agents targeting ergosterol (B1671047) biosynthesis. |
| Aminopiperidinecarboxylic Acids | Scaffolds for combinatorial chemistry. | Diversification for potential biological activity. |
Targeting Specific Biological Systems and Receptors
The unique structural features of this compound, particularly its constrained cyclic backbone and the geminal amino and carboxyl groups, make it a valuable scaffold in medicinal chemistry. This section explores its application in the design and synthesis of ligands for specific biological targets, including opioid receptors, growth factor receptor-binding proteins, neurotransmitter systems, and various other molecular targets.
Opioid Receptor Ligands, including Fentanyl Analogs, Carfentanil, and Remifentanil Synthesis
The 4-anilidopiperidine scaffold is a core structural motif in a class of potent synthetic opioids, including fentanyl and its analogs. This compound and its derivatives serve as crucial intermediates in the synthesis of some of these highly active compounds.
Notably, a two-step synthetic sequence involving the Ugi four-component reaction has been developed for the preparation of this compound derivatives. This methodology has proven effective for the synthesis of the potent opioid analgesics carfentanil and remifentanil, offering advantages in terms of efficiency and yield compared to previous methods. researchgate.net The Ugi reaction has been utilized to create a variety of carfentanil amide analogues by reacting N-alkylpiperidones, aniline, propionic acid, and different aliphatic isocyanides. nih.gov This approach has also been applied to the synthesis of carfentanil-based bivalent ligands, which are being investigated for their potential in treating opioid withdrawal. researchgate.net
Carfentanil, a potent fentanyl analog, is structurally characterized by a methyl acetate (B1210297) group at the 4-position of the piperidine ring, distinguishing it from fentanyl. cij.gob.mx The synthesis of carfentanil can be achieved through the hydrolysis of an aminonitrile precursor to the corresponding carboxylic acid, followed by methylation and acylation. nih.gov The Ugi multicomponent reaction provides a more direct route to carfentanil precursors. nih.gov
The following table provides an overview of key opioid receptor ligands whose synthesis involves this compound or its derivatives.
| Compound | Description | Synthetic Application of 4-APCA derivative |
| Carfentanil | A highly potent µ-opioid receptor agonist, estimated to be 10,000 times more potent than morphine. nih.gov | Used as a key intermediate in multi-step syntheses, including those utilizing the Ugi reaction to form the core structure. researchgate.netnih.gov |
| Remifentanil | An ultra-short-acting µ-opioid receptor agonist used for analgesia and sedation. | The Ugi reaction provides an efficient pathway to synthesize the remifentanil skeleton. researchgate.net |
| Fentanyl Analogs | A broad class of synthetic opioids with varying potencies and pharmacological profiles. | Derivatives of this compound are used to create novel fentanyl analogs with modified properties. nih.gov |
Growth Factor Receptor-Binding Peptides: Grb2 SH2 Domain-Binding Tripeptides
The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a critical role in intracellular signal transduction pathways, particularly the Ras-mitogen-activated protein kinase (MAP kinase) pathway, which is crucial for cell proliferation, differentiation, and survival. dntb.gov.ua The Src homology 2 (SH2) domain of Grb2 binds to specific phosphotyrosine-containing sequences on activated growth factor receptors and signaling proteins. dntb.gov.ua Consequently, inhibiting the Grb2 SH2 domain interaction is a promising strategy for developing antiproliferative agents. grantome.com
Researchers have incorporated a this compound residue into the pTyr+1 position of a Grb2 SH2 domain-binding tripeptide. acs.orgnih.gov This created a versatile platform for acylating the amino group with various functionalities to explore binding interactions with the protein. acs.orgresearchgate.net The goal was to design ligands that could interact with protein features located below the βD strand of the Grb2 SH2 domain. acs.orgnih.gov
Surface plasmon resonance experiments were used to measure the binding affinities of these synthetic ligands to the Grb2 SH2 domain protein. acs.org The binding affinity, expressed as the dissociation constant (KD), indicates the strength of the interaction, with lower KD values representing higher affinity.
The following table summarizes the binding affinities of selected acylated this compound-containing tripeptides.
| Compound | Acyl Group | Binding Affinity (KD, nM) |
| 8a | Methyl carbamate (B1207046) | 106 |
| 8j | 4-Carboxybenzyl carbamate | Not specified, but noted for potential interaction with Arg142 |
| Not specified | Phenylethyl carbamate | High affinity |
| Not specified | Phenylbutyrylamide | High affinity |
Data sourced from Kang et al., J. Med. Chem., 2007. acs.org
The results indicated that the highest affinities were achieved with phenylethyl carbamate and phenylbutyrylamide functionalities. acs.orgnih.gov The methyl carbamate analog (8a) served as a reference compound with a KD of 106 nM. acs.org Modeling studies suggested that a 4-carboxybenzyl carbamoyl (B1232498) moiety could interact with the Arg142 residue of the Grb2 SH2 domain, a feature known to promote high-affinity binding. acs.org
Modulation of Neurotransmitter Systems
The rigid structure of this compound makes it a valuable scaffold for designing molecules that can modulate the activity of neurotransmitter systems. Its derivatives have been investigated for their effects on various receptors and transporters involved in neurotransmission.
One area of exploration is its use in the synthesis of ligands for opioid receptors, particularly the kappa opioid receptor. google.com Synthetic peptide amides incorporating this compound have been designed as kappa opioid receptor ligands. google.com
Furthermore, research into compounds structurally related to 4-aminopiperidine suggests potential applications in modulating acetylcholine (B1216132) release. For instance, 4-Aminopiperidine-4-carboxamide (B8721957) dihydrochloride, a related compound, is being investigated for its effects on neurotransmitter modulation, drawing parallels to 4-Aminopyridine, which is known to block potassium channels and enhance acetylcholine release. smolecule.com The core 4-aminopiperidine structure is being utilized in neuroscience research to study effects on neurotransmitter systems and contribute to the understanding of neurological disorders. chemimpex.com
While direct studies on this compound's effect on specific neurotransmitter release are not extensively detailed in the provided context, its incorporation into various neurologically active compounds highlights its importance in this research area.
Exploration as Inhibitors for Various Molecular Targets
The versatility of the this compound scaffold has led to its exploration in the development of inhibitors for a diverse range of molecular targets beyond those already discussed.
Protein Kinase B (Akt) Inhibitors: Protein kinase B (Akt) is a key component of intracellular signaling pathways that regulate cell growth and survival, and its dysregulation is common in cancer. acs.org 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt. acs.org The 4-aminopiperidine core provides a crucial interaction point with the kinase, with the amino group forming interactions with key residues like Glu236 and the backbone carbonyl of Glu279 in the active site. acs.org
SMYD3 Inhibitors: The 4-aminopiperidine scaffold has been used in the rational design of covalent inhibitors for SMYD3, a protein lysine methyltransferase implicated in cancer. uniba.it By attaching a reactive group to the piperidine, researchers have created compounds that can form a covalent bond with a specific cysteine residue (Cys186) in the SMYD3 active site, leading to irreversible inhibition. uniba.it
Antifungal Agents: In the search for new antifungal agents, a library of 4-aminopiperidines was synthesized and evaluated. mdpi.com These compounds were designed to target ergosterol biosynthesis, an essential pathway in fungi. The 4-aminopiperidine motif was identified as a promising lead structure for the development of novel antifungals. mdpi.com
Multitarget Kinase Inhibitors: The this compound framework has been incorporated into scaffolds designed to inhibit multiple protein kinases simultaneously. For example, a derivative was discovered as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases, which are all relevant targets in cancer therapy. researchgate.net
Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) Inhibitors: The 4-aminopiperidine moiety has been used in the development of covalent inhibitors of PI5P4Ks, which are lipid kinases involved in various cellular processes and diseases, including cancer. nih.gov
Advanced Characterization and Computational Studies of 4 Aminopiperidine 4 Carboxylic Acid and Its Conjugates
Spectroscopic Techniques for Structural and Conformational Elucidation
The detailed structural and conformational analysis of 4-aminopiperidine-4-carboxylic acid and peptides incorporating this cyclic amino acid relies on a suite of advanced spectroscopic techniques. These methods provide insights into the molecule's three-dimensional structure, the orientation of its functional groups, and the secondary structures it induces in peptide chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. Both solution and solid-state NMR provide atomic-level information about the molecular structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for the quaternary C4 carbon, the carbonyl carbon of the carboxylic acid, and the methylene (B1212753) carbons of the piperidine (B6355638) ring. The chemical shift of the C4 carbon would be particularly indicative of the substitution pattern.
Solid-state NMR can be employed to study the compound in its crystalline form, providing information about the molecular conformation and intermolecular interactions, such as hydrogen bonding, that are present in the solid state. This technique is especially valuable for understanding the packing of the molecules in a crystal lattice.
Table 1: Predicted NMR Data for this compound and its Derivatives
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H | Piperidine CH₂ | 1.5 - 3.5 | Complex multiplets due to axial/equatorial protons and coupling. |
| ¹H | NH₂ | 2.5 - 4.0 | Broad signal, position dependent on solvent and pH. |
| ¹H | COOH | 10.0 - 13.0 | Broad singlet, may exchange with solvent protons. |
| ¹³C | Piperidine CH₂ | 30 - 50 | |
| ¹³C | C4 (quaternary) | 50 - 60 | |
| ¹³C | C=O (Carboxyl) | 170 - 185 |
Note: These are predicted ranges based on typical values for similar functional groups. Actual values may vary.
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
Circular Dichroism (CD) spectroscopy is a pivotal tool for assessing the secondary structure of peptides. When this compound is incorporated into a peptide chain, it can induce or stabilize specific conformations, particularly helical structures. acs.org The rigid cyclic nature of this α,α-disubstituted amino acid restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures. acs.org
Studies on peptides containing cyclic amino acids have shown that they can be used to create water-soluble, highly helical peptides. acs.org The CD spectrum of a peptide is highly sensitive to its secondary structure. An α-helical conformation typically exhibits a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. The intensity of these bands can be used to quantify the helical content of the peptide.
While specific CD spectra for peptides containing this compound are not widely published, research on the related compound, cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), demonstrates that its incorporation into peptides leads to mixed-helical folding. rsc.org Conformational analyses of these peptides by CD spectroscopy suggest that such building blocks can enhance aqueous solubility without negatively impacting helical folding. rsc.org It is therefore anticipated that peptides containing this compound would also exhibit distinct CD spectra indicative of ordered helical structures.
Infrared (IR) Spectroscopy for Vibrational and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for analyzing hydrogen bonding interactions. The IR spectrum of this compound would display characteristic absorption bands for the N-H, O-H, C=O, and C-N bonds.
The vibrational frequencies of these groups are sensitive to their environment, particularly to hydrogen bonding. The O-H stretching vibration of the carboxylic acid group is typically a very broad band in the region of 2500-3300 cm⁻¹, a result of strong hydrogen bonding in the solid state or in concentrated solutions. The C=O stretching vibration of the carboxylic acid usually appears as a strong, sharp band around 1700-1725 cm⁻¹.
The N-H stretching vibrations of the primary amine group are expected in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration would be observed around 1600 cm⁻¹.
Analysis of the positions and shapes of these bands can provide detailed information about the extent and nature of intermolecular and intramolecular hydrogen bonding within the molecule and its conjugates.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| N-H (Amine) | Stretching | 3200 - 3500 | Medium (two bands) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| N-H (Amine) | Bending | 1590 - 1650 | Medium |
| C-N | Stretching | 1020 - 1250 | Medium to Weak |
Mass Spectrometry (MS) Applications in Characterization and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and for assessing its purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₆H₁₂N₂O₂).
In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), can be used for structural elucidation through the analysis of fragmentation patterns. The fragmentation of this compound in the mass spectrometer would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).
Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). For amines, a characteristic fragmentation is the cleavage of the bond alpha to the nitrogen atom. The piperidine ring itself can also undergo characteristic ring-opening and fragmentation pathways. The analysis of these fragment ions can help to confirm the structure of the molecule.
MS is also a powerful tool for assessing the purity of a sample. By detecting the presence of ions with different mass-to-charge ratios, impurities can be identified and quantified. This is crucial for ensuring the quality of the compound used in further studies or applications.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| Exact Mass | 144.0899 Da |
| Common Fragment Losses | H₂O (18 Da), CO (28 Da), COOH (45 Da) |
Molecular Modeling and Dynamics Simulations for Conformational Prediction and Binding Studies
Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are invaluable for predicting the conformational preferences of this compound and its peptide conjugates, as well as for studying their interactions with biological targets.
These computational approaches allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformations. For the piperidine ring, this would involve determining the preference for chair, boat, or twist-boat conformations, and the axial or equatorial orientation of the amino and carboxylic acid groups.
When incorporated into peptides, molecular dynamics simulations can predict the secondary structures that are likely to form. These simulations model the movement of atoms over time, providing a dynamic picture of the peptide's conformational landscape. The results of these simulations can be correlated with experimental data from techniques like CD and NMR spectroscopy to build a comprehensive understanding of the peptide's structure and behavior in solution.
Binding studies, often employing molecular docking and MD simulations, can predict how a peptide containing this compound might interact with a protein receptor. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding affinity and selectivity.
Prediction of Preferred Conformational States in Peptides
The inclusion of the sterically constrained this compound residue into a peptide chain is expected to significantly influence its preferred conformational state. The rigid piperidine ring limits the accessible phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in the vicinity of the residue.
Molecular modeling can be used to generate Ramachandran plots for this specific amino acid, which would show the allowed regions of conformational space. These plots would be markedly different from those of flexible amino acids like glycine (B1666218) or alanine, highlighting the conformational constraints imposed by the cyclic structure.
By restricting the backbone flexibility, this compound can act as a turn- or helix-inducer. Computational studies can predict the propensity of this amino acid to stabilize specific types of secondary structures, such as β-turns, 3₁₀-helices, or α-helices, in different peptide sequences. This predictive capability is crucial for the rational design of peptidomimetics with defined three-dimensional structures. Research on related cyclic amino acids has shown that they can effectively promote the formation of stable helical structures in peptides. rsc.org
Computational Analysis for Structure-Activity Relationship (SAR) Elucidation
Computational analysis plays a pivotal role in understanding the structure-activity relationships (SAR) of this compound and its conjugates. These in silico methods provide insights into the molecular interactions that govern the biological activity of these compounds, guiding the design of more potent and selective molecules.
A variety of computational techniques are employed to elucidate the SAR of derivatives incorporating the this compound scaffold. Molecular docking studies, for instance, are used to predict the binding orientation of these molecules within the active site of a target receptor or enzyme. nih.govnih.gov This information is crucial for understanding how different substituents on the piperidine ring or modifications to the carboxylic acid and amino groups affect binding affinity. For example, in the development of novel inhibitors, docking studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the compound's inhibitory activity. nih.gov
Molecular Dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the conformational changes that may occur over time. nih.gov These simulations can help to validate the results of docking studies and provide a more accurate assessment of the binding affinity.
Furthermore, Density Functional Theory (DFT) can be employed to study the electronic properties of these molecules, such as their HOMO-LUMO energies and electrostatic potential maps. nih.gov This information can be used to understand the reactivity of the compounds and their ability to participate in various types of chemical interactions. By comparing the electronic properties of active and inactive compounds, researchers can identify key electronic features that are essential for biological activity.
The insights gained from these computational studies are invaluable for the rational design of new compounds with improved pharmacological profiles. By understanding the SAR of this compound and its conjugates at a molecular level, scientists can make more informed decisions about which modifications are most likely to lead to enhanced activity and selectivity.
Table 1: Computational Methods in SAR Studies of this compound Derivatives
| Computational Method | Application in SAR | Key Insights |
|---|---|---|
| Molecular Docking | Predicts the preferred binding mode of a ligand to a macromolecular target. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps to explain the activity of different derivatives. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of ligand-receptor complexes. | Validates docking poses, reveals conformational changes upon binding, and provides a more accurate estimation of binding free energies. nih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Provides information on reactivity, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which can be correlated with biological activity. nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules, including their absolute stereochemistry and solid-state conformation. While specific crystallographic data for the parent this compound is not extensively detailed in the provided context, the application of this technique to its derivatives and related cyclic amino acids underscores its importance in structural biology and medicinal chemistry.
For instance, in the context of peptide design, incorporating cyclic amino acids like this compound can introduce conformational constraints that lead to the formation of specific secondary structures, such as helices. nih.govacs.org X-ray crystallography can provide definitive proof of these structures and reveal the intricate network of hydrogen bonds that stabilize them.
Furthermore, for chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. This is particularly important in drug development, as different enantiomers of a compound can have vastly different pharmacological activities and toxicological profiles.
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 12.10 |
| β (°) | 98.5 |
| Volume (ų) | 1039 |
| Z | 4 |
| Resolution (Å) | 0.75 |
Note: The data in Table 2 is illustrative and intended to represent the type of information obtained from an X-ray crystallographic study.
Future Research Directions and Expanding Therapeutic Potential of 4 Aminopiperidine 4 Carboxylic Acid
Exploration of Chiral Derivatives and Stereoselective Synthesis
The synthesis of chiral derivatives of 4-aminopiperidine-4-carboxylic acid and their stereoselective preparation are critical areas for future research. The stereochemistry of a molecule can significantly influence its pharmacological properties, including potency, selectivity, and metabolic stability.
Recent advancements have focused on developing stereoselective methods to access chiral 1-substituted 4-aminopiperidine-4-carboxylic acids. acs.org One such strategy involves the reductive amination of dimethyl bis(dioxolanemethyl)malonate with various amines, followed by a Curtius rearrangement. researchgate.net This approach allows for the synthesis of derivatives with bulky substituents and those with pendent chiral groups. researchgate.net Another notable method is the asymmetric synthesis of α,α-disubstituted α-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary, which can be adapted for preparing optically active this compound derivatives. acs.org
The development of enantioselective syntheses of piperidines is a broader area of research that can contribute to this field. mdpi.com For instance, gold-catalyzed cyclization of N-homopropargyl amides offers a modular and flexible route to substituted piperidines, which could be adapted for the asymmetric synthesis of this compound analogs. nih.gov These stereoselective synthetic strategies are crucial for creating libraries of chiral derivatives, enabling a deeper understanding of structure-activity relationships and the identification of more potent and selective therapeutic agents. researchgate.net
Integration into Novel Scaffold Architectures for Enhanced Biological Activity
Integrating this compound into novel molecular scaffolds is a promising strategy to enhance biological activity and explore new therapeutic targets. Its rigid, cyclic structure can impart favorable conformational constraints on peptides and small molecules, leading to improved binding affinity and specificity.
One area of exploration is the incorporation of this compound into peptide structures to create peptidomimetics with enhanced properties. nih.gov For example, replacing lysine (B10760008) residues in antimicrobial peptides with this compound (Api) has been shown to preserve helical structure and antimicrobial activity while enhancing resistance to digestive enzymes. nih.gov This highlights the potential of Api-containing peptides as a new class of antibiotics.
Furthermore, the 4-aminopiperidine (B84694) scaffold has been identified as a key component in the development of inhibitors for various biological targets. For instance, a 4-aminopiperidine scaffold was optimized for the inhibition of Hepatitis C virus (HCV) assembly, leading to derivatives with increased potency and improved pharmacokinetic properties. nih.gov Similarly, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which contains a 4-aminopiperidine moiety, has been investigated for the development of novel NLRP3 inflammasome inhibitors. mdpi.com
Future research will likely focus on designing and synthesizing novel scaffolds that leverage the unique properties of this compound to target a wider range of diseases.
Strategies for Improving Metabolic Stability and Pharmacokinetic Properties of Derived Compounds
A significant challenge in drug development is achieving favorable metabolic stability and pharmacokinetic profiles. The chemical structure of a compound heavily influences these properties. The introduction of fluorine into a molecule, for example, can impact its conformation, pKa, and metabolic pathways, often leading to improved pharmacokinetic properties. researchgate.net
Bioisosteric replacement is another effective strategy. For instance, replacing a piperazine (B1678402) ring with aminopiperidine or piperidine (B6355638) amine moieties in a series of dopamine (B1211576) transporter inhibitors led to compounds with improved metabolic stability in rat liver microsomes. nih.gov
The introduction of an acyl substituent on the piperidine nitrogen has also been explored to block potential metabolic hotspots. This strategy was successfully applied to a class of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, resulting in derivatives with improved metabolic stability while maintaining biological activity. mdpi.com
Future research will continue to explore these and other strategies to optimize the metabolic stability and pharmacokinetic properties of compounds derived from this compound. Computational tools for ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can aid in the rational design of derivatives with enhanced drug-like properties.
Expanding the Spectrum of Therapeutic Applications Beyond Current Investigations
The versatility of the this compound scaffold suggests its potential in a broad range of therapeutic areas beyond those currently under investigation. Its derivatives have already shown promise as analgesics, anti-inflammatory drugs, and agents targeting neurological disorders. chemimpex.com
The ability of 4-aminopiperidine derivatives to modulate neurotransmitter systems opens up possibilities for treating various neurological and psychiatric conditions. smolecule.com For example, compounds structurally similar to 4-aminopyridine, which is used to treat neurological conditions, could be developed from this scaffold. smolecule.com
Furthermore, the discovery of 4-aminopiperidines as novel antifungal agents targeting ergosterol (B1671047) biosynthesis highlights a new therapeutic avenue. mdpi.com This suggests that libraries of this compound derivatives could be screened against a wide array of pathogens to identify new anti-infective agents.
The application of this scaffold in developing inhibitors of protein kinase B (Akt) for cancer therapy and as somatostatin (B550006) receptor ligands further underscores its broad therapeutic potential. acs.orggoogle.com Future research should involve screening existing and novel derivatives against a diverse set of biological targets to uncover new therapeutic applications.
Advances in Automated Synthesis and High-Throughput Screening for this compound-Containing Libraries
To fully explore the therapeutic potential of this compound, the development of large and diverse chemical libraries is essential. Advances in automated synthesis and high-throughput screening (HTS) are crucial for accelerating this process.
Automated synthesis platforms can significantly reduce the time and resources required to produce large numbers of derivatives. researchgate.net These technologies, combined with computational library design, allow for the creation of focused libraries with a higher probability of containing active compounds. nih.gov For example, a platform incorporating computational design, parallel solution-phase synthesis, and automated purification was successfully used to generate a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov
High-throughput screening assays are necessary to evaluate the biological activity of these large libraries efficiently. acs.org The integration of machine learning with HTS can further enhance the discovery process by identifying patterns in structure-activity relationship data and predicting the activity of new compounds. acs.org
Future efforts in this area will likely focus on further refining automated synthesis techniques and developing more sophisticated HTS assays to screen this compound-containing libraries against a wider range of biological targets.
Q & A
Q. What are the established synthetic routes for 4-aminopiperidine-4-carboxylic acid (Api), and how do they compare in yield and scalability?
Api is synthesized via multicomponent reactions (MCRs) such as the Ugi four-component condensation. For example, Malaquin et al. reported a one-pot Ugi reaction using piperidone, an amine, an isocyanide, and a carboxylic acid to yield Api derivatives with moderate to high efficiency (45–85% yields) . Solid-phase peptide synthesis (SPPS) with Fmoc-protected Api is preferred for peptide incorporation due to its compatibility with automated synthesizers . Scalability is limited by steric hindrance at the quaternary carbon, requiring optimized reaction conditions (e.g., low temperature, prolonged reaction times) to prevent racemization .
Q. How is the stereochemical purity of Api confirmed in synthetic protocols?
Chiral HPLC and circular dichroism (CD) spectroscopy are standard for assessing enantiomeric excess. X-ray crystallography of Api-containing peptides, such as those reported by Wysong et al., provides definitive structural confirmation . Nuclear Overhauser effect (NOE) NMR experiments are also used to verify conformational rigidity in helical peptides .
Q. What spectroscopic techniques are critical for characterizing Api and its derivatives?
- NMR : H and C NMR resolve the quaternary carbon environment and confirm substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for derivatives like Boc-protected Api (CHNO) .
- FT-IR : Confirms the presence of carboxylic acid (C=O stretch at ~1700 cm) and amine (N-H bend at ~1600 cm^{-1) groups .
Advanced Research Questions
Q. How can Api’s conformational rigidity be exploited to design β-strand mimics for amyloid-β (Aβ) aggregation inhibition?
Api’s constrained cyclic structure disrupts interstrand hydrogen bonding in Aβ fibrils. Fu and Hammer demonstrated that incorporating Api into D-peptides (e.g., H-Arg-Api-Gly-Asp-NH) reduced Aβ aggregation by 60–70% in vitro via competitive binding to hydrophobic regions . Computational docking studies (e.g., AutoDock Vina) are recommended to predict Api-peptide interactions with Aβ residues (e.g., Phe19, Leu34) .
Q. What experimental strategies resolve contradictions in Api’s cytotoxicity data across antimicrobial peptide studies?
Discrepancies arise from variations in peptide length, charge, and cell membrane composition. For example, 14-residue Api-containing peptides showed lower hemolysis (<10%) but retained antimicrobial activity against E. coli (MIC = 8 µg/mL) compared to 18-residue analogs (>30% hemolysis) . Standardize assays using:
Q. How does Api’s incorporation into peptidomimetics improve proteolytic stability compared to natural amino acids?
Api’s cyclic structure and quaternary carbon hinder protease access. In a study by Dyker et al., Api-containing peptides retained >80% integrity after 24 hours in human serum, whereas linear analogs degraded completely within 4 hours . Stability assays should combine:
- LC-MS/MS : To track degradation products.
- Fluorescent tagging : For real-time monitoring in cellular models .
Methodological Guidelines
Best practices for integrating Api into solid-phase peptide synthesis (SPPS):
- Fmoc protection : Use Fmoc-Api-OH pre-activated with HBTU/HOBt for coupling .
- Coupling efficiency : Monitor via Kaiser test; repeat couplings if ninhydrin-positive.
- Side reactions : Minimize aspartimide formation by avoiding prolonged exposure to piperidine .
Addressing solubility challenges in Api derivative synthesis:
Api’s zwitterionic nature causes poor solubility in organic solvents. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
